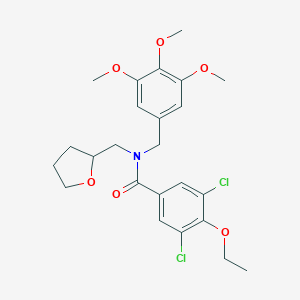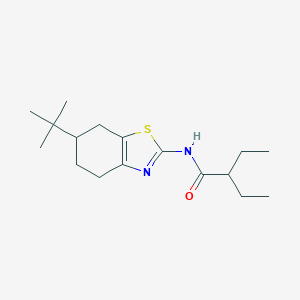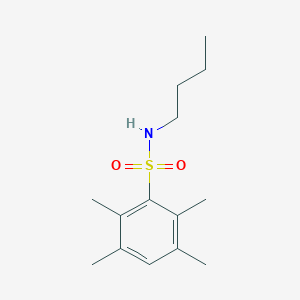
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide, also known as sulbactam, is a sulfone antibiotic that is commonly used in combination with beta-lactam antibiotics to treat bacterial infections. Sulbactam is a potent inhibitor of beta-lactamase enzymes, which are produced by many bacteria to break down beta-lactam antibiotics, rendering them ineffective.
Wirkmechanismus
Sulbactam works by irreversibly binding to beta-lactamase enzymes, preventing them from breaking down beta-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria. Sulbactam does not have any direct antibacterial activity on its own.
Biochemical and Physiological Effects:
Sulbactam is generally well-tolerated by patients, with few reported side effects. It is rapidly absorbed after oral administration and has a half-life of approximately one hour. Sulbactam is primarily excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Sulbactam is a useful tool for studying the effects of beta-lactamase inhibition on bacterial growth and antibiotic resistance. However, it should be noted that N-butyl-2,3,5,6-tetramethylbenzenesulfonamide is not effective against all beta-lactamase enzymes, and some bacteria may still be resistant to N-butyl-2,3,5,6-tetramethylbenzenesulfonamide. Additionally, N-butyl-2,3,5,6-tetramethylbenzenesulfonamide is not suitable for use in animal studies due to its high toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-butyl-2,3,5,6-tetramethylbenzenesulfonamide. One area of interest is the development of new N-butyl-2,3,5,6-tetramethylbenzenesulfonamide analogs with improved antibacterial activity and beta-lactamase inhibition. Another area of interest is the investigation of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide's potential use in the treatment of other diseases, such as cancer and inflammation. Finally, there is a need for further research on the mechanisms of beta-lactamase inhibition by N-butyl-2,3,5,6-tetramethylbenzenesulfonamide and other beta-lactamase inhibitors.
Synthesemethoden
The synthesis of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The yield of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide synthesis is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
Sulbactam has been extensively studied for its antibacterial activity and its ability to inhibit beta-lactamase enzymes. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to other antibiotics. Sulbactam has also been investigated for its potential use in the treatment of other diseases, such as cancer and inflammation.
Eigenschaften
Produktname |
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Molekularformel |
C14H23NO2S |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-7-8-15-18(16,17)14-12(4)10(2)9-11(3)13(14)5/h9,15H,6-8H2,1-5H3 |
InChI-Schlüssel |
VBZWMAXHMMAQBH-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
Kanonische SMILES |
CCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)



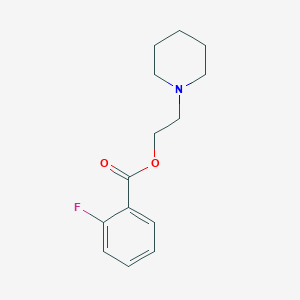

![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)
![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)
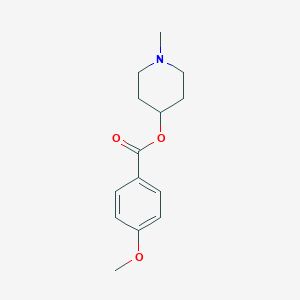
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)
